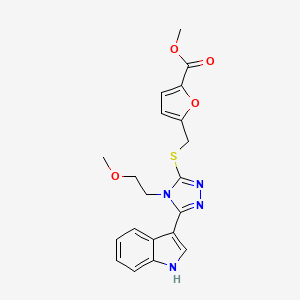
methyl 5-(((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to methyl 5-(((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)furan-2-carboxylate often involves multi-step reactions starting from furan-2-carboxylic acid derivatives. For example, the synthesis of 5-furan-2yl[1,3,4]oxadiazole-2-thiol and 5-furan-2yl-4H-[1,2,4]-triazole-3-thiol from furan-2-carboxylic acid hydrazide has been described, including the preparation of Mannich bases and methyl derivatives, confirming structures through elemental analyses, IR, and 1H-NMR spectra (Koparır, Çetin, & Cansiz, 2005).
Molecular Structure Analysis
The molecular structure of related compounds can be elucidated using techniques like X-ray crystallography. For instance, the structure of methyl 5-chloro-2-methoxythieno[3,2-b]furan-3-carboxylate was confirmed by X-ray crystal structure determination, highlighting the utility of this method in understanding the structural intricacies of such molecules (Gillespie et al., 1979).
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds can be diverse, depending on their functional groups and structural configuration. Studies on compounds like methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives have explored their biological activities, showcasing the significance of chemical structure on biological interactions (Phutdhawong et al., 2019).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity are critical for understanding the behavior of these compounds under different conditions. The synthesis and analysis of derivatives like 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, which have been characterized for their thermal stabilities and detonation performance, provide valuable insights into their physical characteristics (Yu et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different chemical conditions, and the ability to undergo specific reactions, are fundamental for the application and manipulation of these compounds. The chemoselective reaction of benz(g)indole-based bisheterocycle dicarboxylate, resulting in new triheterocycles, exemplifies the complex reactivity patterns these compounds can exhibit (Donawade et al., 2005).
Aplicaciones Científicas De Investigación
Antibacterial Activity
A series of compounds related to the mentioned chemical, including those with 5-(1H-1,2,4-triazol-3-ylsul-fanylmethyl)furan-2-carboxylic acids, have been synthesized and investigated for their antibacterial properties. Studies have shown that these compounds exhibit antibacterial activity, which could make them valuable in the development of new antibacterial agents (Ирадян et al., 2014).
Biological Activity Against Cancer
Research has also been conducted on the biological activities of furan derivatives, including cytotoxic effects against cancer cell lines. Specifically, derivatives such as the amine derivative of methyl-5-(hydroxymethyl)-2-furan carboxylate have shown potent biological activity, demonstrating potential as cancer therapeutics (Phutdhawong et al., 2019).
Synthesis of Energetic Materials
Compounds based on furazan derivatives, including those related to the query chemical, have been synthesized for applications as insensitive energetic materials. These compounds exhibit moderate thermal stabilities and insensitivity towards impact and friction, making them interesting candidates for safer energetic materials (Yu et al., 2017).
Propiedades
IUPAC Name |
methyl 5-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-26-10-9-24-18(15-11-21-16-6-4-3-5-14(15)16)22-23-20(24)29-12-13-7-8-17(28-13)19(25)27-2/h3-8,11,21H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPSXDVIRCJNTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=C1SCC2=CC=C(O2)C(=O)OC)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-(((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)furan-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-1-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2497563.png)
![6-[(2-Chlorobenzyl)thio]-3-ethyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride](/img/structure/B2497565.png)
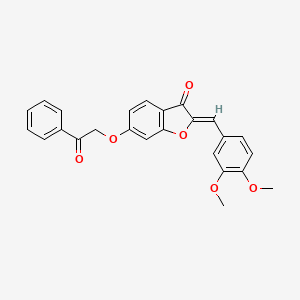
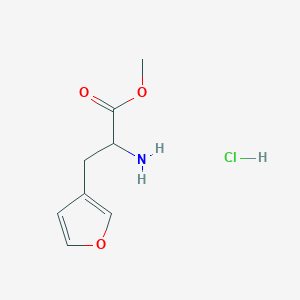
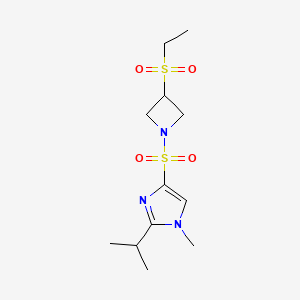
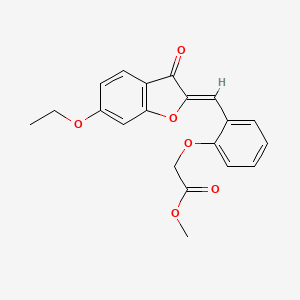

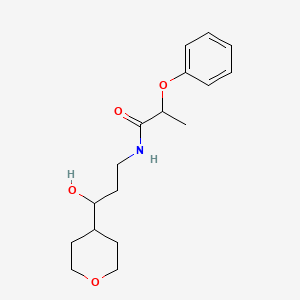
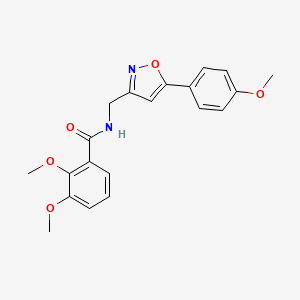

![2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-(3-fluorophenyl)ethanol](/img/structure/B2497580.png)
![N-(4-cyanophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2497582.png)
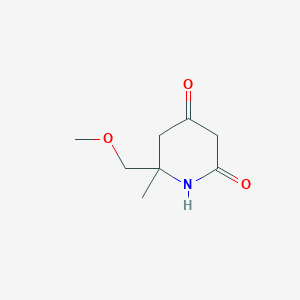
![2-{[(2-Chlorophenyl)methyl]amino}-1,1-bis(4-fluorophenyl)ethan-1-ol hydrochloride](/img/structure/B2497584.png)